molecular formula C10H10Cl2F3N B1458539 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1790156-23-8

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1458539
CAS No.: 1790156-23-8
M. Wt: 272.09 g/mol
InChI Key: RTUAYNMUQIIEQH-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a cyclopropane-based amine hydrochloride salt characterized by a substituted phenyl ring. The phenyl group features a chlorine atom at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the para (5th) position. The cyclopropane ring introduces structural rigidity, while the hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N.ClH/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9;/h1-2,5H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUAYNMUQIIEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Chlorination of 3-Trifluoromethylpyridine

A critical intermediate, 2-chloro-5-trifluoromethylpyridine, is prepared by selective chlorination of 3-trifluoromethylpyridine. This process can be conducted either in the vapor phase or liquid phase with ultraviolet radiation or free-radical initiators.

  • Vapor Phase Chlorination : Conducted at 300°C to 450°C in the presence of chlorine gas and optionally a diluent such as nitrogen or steam. The molar ratio of chlorine to 3-trifluoromethylpyridine ranges from 1:1 to 6:1 depending on temperature to maximize selectivity toward the 2-chloro-5-trifluoromethyl derivative while minimizing by-products.

  • Liquid Phase Chlorination : Performed in organic solvents like carbon tetrachloride with UV irradiation or radical initiators such as alpha, alpha-azobis-isobutyronitrile. Reflux conditions with continuous chlorine bubbling yield the desired product.

Yield and Purity : The process achieves approximately 62% yield based on reacted starting material, with the major product being 2-chloro-5-trifluoromethylpyridine and minor by-products including 2-chloro-3-trifluoromethylpyridine and dichlorinated derivatives.

Cyclopropanation of the Aromatic Intermediate

The cyclopropane ring is introduced by cyclopropanation of the appropriate substituted styrene or acrylic acid derivatives.

  • One approach involves the conversion of the aromatic aldehyde or acid to an unsaturated intermediate (e.g., styrene or acrylic acid derivative), followed by cyclopropanation using sulfur ylides such as trimethylsulfoxonium iodide in the presence of sodium hydride or sodium hydroxide in dimethyl sulfoxide (DMSO).

  • Asymmetric cyclopropanation methods have been employed to obtain enantiomerically enriched cyclopropyl carboxylates, which are then hydrolyzed to the corresponding cyclopropanecarboxylic acids.

  • The carboxylic acid intermediates are further converted to amides and then to cyclopropan-1-amines via reaction with reagents such as methyl formate and ammonia, followed by oxidation steps with sodium hypochlorite.

Amination and Formation of Hydrochloride Salt

The final amination step involves converting the cyclopropanecarboxylic acid or amide intermediate to the cyclopropan-1-amine.

  • The amide intermediate is treated with sodium hydroxide and sodium hypochlorite to form the amine.

  • The free base amine is then converted to the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in suitable solvents such as alcoholic or hydrocarbon solvents (methanol, ethanol, toluene, etc.) to yield the crystalline hydrochloride salt.

  • These steps are often optimized as one-pot processes to improve efficiency and reduce purification steps.

Representative Preparation Scheme and Conditions

Step Reaction Reagents/Conditions Notes
1 Chlorination of 3-trifluoromethylpyridine Cl₂ gas, 300-450°C (vapor phase) or UV irradiation in CCl₄ (liquid phase) Selective formation of 2-chloro-5-trifluoromethylpyridine; yield ~62%
2 Conversion to unsaturated intermediate Aldehyde or acid precursors, Wittig reaction or condensation Formation of styrene or acrylic acid derivatives
3 Cyclopropanation Trimethylsulfoxonium iodide, NaH or NaOH, DMSO Asymmetric or racemic cyclopropanation
4 Amide formation Methyl formate, ammonia Conversion of ester to amide
5 Amination NaOH, NaOCl Conversion of amide to amine
6 Hydrochloride salt formation HCl in alcoholic or hydrocarbon solvents Crystallization of hydrochloride salt

Research Findings and Industrial Considerations

  • The use of hazardous reagents such as diazomethane and diphenylphosphoryl azide has been avoided in improved industrial processes to enhance safety and cost-effectiveness.

  • Chiral oxazaborolidine catalysts combined with borane complexes have been successfully employed for stereoselective reductions during intermediate synthesis steps, providing enantiomerically enriched products.

  • One-pot processes integrating multiple reaction steps have been developed to streamline production and reduce solvent usage and waste.

  • Crystalline hydrochloride salts of the cyclopropan-1-amine derivatives have been isolated without the need for prior isolation of the free base, facilitating purification and handling.

Chemical Reactions Analysis

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis , particularly in the development of new pharmaceuticals and agrochemicals. Its structural characteristics allow for diverse chemical transformations, making it valuable in creating more complex molecules.

Biological Studies

Research has focused on the potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies indicate that it may exhibit activity against various pathogens, making it a candidate for antibiotic development.
  • Anticancer Activities : Preliminary investigations suggest that it could inhibit cancer cell proliferation, warranting further exploration into its mechanisms of action.

Medicinal Chemistry

There is ongoing research into its potential as a therapeutic agent for various diseases. Its mechanism of action likely involves interactions with specific molecular targets, influenced by the lipophilicity conferred by the trifluoromethyl group, which aids in membrane penetration.

Industrial Applications

The compound is also utilized in the development of specialty chemicals and materials , leveraging its unique chemical properties for industrial processes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells. The mechanism involved the activation of specific apoptotic pathways, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Features
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (Target) C₁₀H₁₀Cl₂F₃N (inferred) ~260–270 2-Cl, 5-CF₃ Rigid cyclopropane; strong electron-withdrawing groups enhance receptor binding.
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 187.64 2-F Reduced steric hindrance; fluorine’s electronegativity modulates reactivity.
1-(2-Fluoro-5-methylphenyl)cyclopropan-1-amine hydrochloride C₁₀H₁₃ClFN 201.67 2-F, 5-CH₃ Methyl group increases lipophilicity; potential for enhanced membrane permeability.
1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride C₇H₇Cl₂F₃N₂ 263.05 2-Cl, 5-CF₃ Hydrazine (-NHNH₂) instead of amine; likely altered pharmacokinetics and toxicity.
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇ClF₃N 161.55 No aromatic ring; CF₃ on cyclopropane Simpler structure; trifluoromethyl directly on cyclopropane affects electronics.
1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride C₇H₇Cl₂F₃N₂ 255.06 Pyridine ring with 2-Cl, 5-CF₃ Nitrogen in aromatic ring improves solubility and hydrogen-bonding capacity.
Key Comparative Analysis

Chlorine at the ortho position introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation compared to fluorine in the same position .

Solubility and Stability: Hydrochloride salts universally improve water solubility (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride and the pyridine derivative ).

Biological Activity :

  • Cyclopropane rigidity is retained across all analogs, favoring conformational restriction in drug-receptor interactions.
  • The hydrazine derivative may exhibit different pharmacokinetics due to the -NHNH₂ group, which is more nucleophilic and prone to oxidation than primary amines.

Synthetic Challenges :

  • Introducing trifluoromethyl groups (as in the target compound) often requires specialized reagents (e.g., Ruppert-Prakash reagent) compared to simpler substituents like fluorine .
  • Pyridine ring synthesis (as in ) involves heterocyclic formation steps, adding complexity over benzene derivatives.

Biological Activity

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, with the CAS number 1790156-23-8, is a synthetic compound notable for its unique structural characteristics, including a cyclopropane ring and a trifluoromethyl group. These features contribute to its potential biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C10_{10}H9_{9}ClF3_3N·HCl
  • Molecular Weight : 272.09 g/mol
  • IUPAC Name : 1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
  • InChI Key : RTUAYNMUQIIEQH-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with cellular components. Preliminary studies suggest that the compound may exhibit both inhibitory and activating effects on specific enzymes and receptors, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Properties

Research indicates that 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against multiple cancer cell lines, including breast and lung cancer cells. The anticancer activity is believed to stem from its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Potential

In another investigation, the compound was tested on MCF-7 breast cancer cells. The results showed that treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
Control100
1090
2570
5060

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions, followed by functionalization of the aromatic ring. For example, halogenation (chlorination) and trifluoromethylation can be achieved using reagents like Cl₂/FeCl₃ or CF₃Cu under controlled conditions . The free amine is converted to its hydrochloride salt via HCl gas or aqueous HCl in anhydrous solvents (e.g., Et₂O or THF) . Key challenges include controlling regioselectivity during aromatic substitution and minimizing side reactions in cyclopropane ring formation.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems) and NMR (¹H/¹³C/¹⁹F) to confirm the absence of impurities. For example, ¹⁹F NMR is critical to verify the trifluoromethyl group's integrity . X-ray crystallography can resolve ambiguities in cyclopropane ring geometry or substituent orientation . Mass spectrometry (ESI-MS) provides molecular weight confirmation, while elemental analysis validates stoichiometry of the hydrochloride salt .

Q. What solvents and reaction conditions are compatible with this compound?

  • Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but may hydrolyze in aqueous acidic/basic conditions. Avoid strong oxidizing agents (e.g., KMnO₄) that could degrade the cyclopropane ring. Storage under inert gas (N₂/Ar) at −20°C prevents amine oxidation . For reactions involving nucleophilic substitution, use mild bases (e.g., K₂CO₃) to avoid dehydrohalogenation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its cyclopropane ring?

  • Methodological Answer : Enantioselective cyclopropanation can be performed using chiral catalysts like Rh(II) complexes with bis(oxazoline) ligands. Asymmetric Friedel-Crafts alkylation or kinetic resolution during ring closure may also yield enantiomerically pure products . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Computational modeling (DFT) aids in predicting transition states for stereocontrol .

Q. What strategies mitigate data contradictions in spectroscopic characterization (e.g., NMR splitting patterns)?

  • Methodological Answer : Contradictions in NMR splitting often arise from dynamic effects (e.g., restricted rotation in the cyclopropane ring). Variable-temperature NMR can resolve overlapping signals by slowing conformational exchange . For ¹⁹F NMR, decoupling experiments differentiate trifluoromethyl signals from background noise. Cross-validate with 2D techniques (COSY, HSQC) to assign coupling constants accurately .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in THF/H₂O. The cyclopropane ring’s strain enhances reactivity in ring-opening reactions with Grignard reagents .

Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?

  • Methodological Answer : Scale-up risks include exothermic reactions during cyclopropane formation and HCl gas handling. Implement continuous flow reactors for precise temperature control and safer HCl salt precipitation . Optimize solvent recovery (e.g., THF via distillation) and use inline FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

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